molecular formula C29H46O8 B1245097 2-O-Acetyl-20-hydroxyecdysone

2-O-Acetyl-20-hydroxyecdysone

Cat. No.: B1245097
M. Wt: 522.7 g/mol
InChI Key: TXLUXHSVMYTTCI-FORVDKSSSA-N
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Description

2-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysone steroid hormone found in both plants and animals. It is a derivative of 20-hydroxyecdysone, which plays a crucial role in the molting and metamorphosis of insects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetyl-20-hydroxyecdysone typically involves the acetylation of 20-hydroxyecdysone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound involves the extraction of 20-hydroxyecdysone from plant sources such as Cyanotis arachnoidea. The extracted 20-hydroxyecdysone is then subjected to acetylation under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-O-Acetyl-20-hydroxyecdysone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-O-Acetyl-20-hydroxyecdysone has a wide range of scientific research applications:

Mechanism of Action

2-O-Acetyl-20-hydroxyecdysone exerts its effects by binding to ecdysone receptors, which are nuclear receptors involved in gene regulation. This binding activates the transcription of specific genes that regulate growth, development, and metabolism in insects. In mammals, the compound has been shown to activate the Mas1 receptor, a key component of the renin-angiotensin system, leading to various beneficial effects such as improved glucose homeostasis and reduced inflammation .

Comparison with Similar Compounds

Uniqueness: 2-O-Acetyl-20-hydroxyecdysone is unique due to its acetylation at the 2-position, which can influence its biological activity and stability. This modification may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to its non-acetylated counterparts .

Properties

Molecular Formula

C29H46O8

Molecular Weight

522.7 g/mol

IUPAC Name

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate

InChI

InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1

InChI Key

TXLUXHSVMYTTCI-FORVDKSSSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)[C@](C)([C@@H](CCC(C)(C)O)O)O)C)C

SMILES

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C

Canonical SMILES

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C

Synonyms

20-hydroxyecdysone 2-acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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